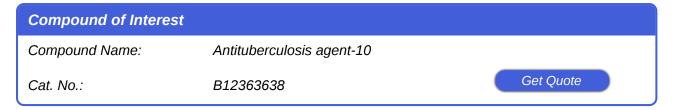


A Technical Guide to the Structure-Activity Relationship (SAR) of Novel Antituberculosis Agents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of promising antituberculosis agents, with a focus on imidazo[1,2-a]pyridinecarboxamides. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics. [1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in SAR studies to aid in the rational design of more potent antitubercular compounds.

Core Scaffold: Imidazo[1,2-a]pyridinecarboxamides

Recent research has identified imidazo[1,2-a]pyridinecarboxamides as a promising class of anti-TB agents.[2] These compounds have demonstrated excellent activity against both drugsensitive and drug-resistant strains of M. tuberculosis.[2] The general structure of these compounds allows for systematic modifications at various positions to explore and optimize their antitubercular potency.

Quantitative Structure-Activity Relationship (SAR) Data



The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridinecarboxamide derivatives against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency.

Compound ID	R1 Group	R2 Group	MIC (μΜ)[2][3]	Selectivity Index (SI)
Lead Compound 2	N- methylthiophen- 2-yl	Н	>100	-
15	Cyclohexyl	6-CI	0.10 - 0.19	>500
16	Cyclopentyl	6-CI	0.10 - 0.19	>500
10	Cyclobutyl	6-Cl	0.98 μg/mL	-
12	Cyclopropyl	6-Cl	1.95 μg/mL	-
11	Isobutyl	6-Cl	7.82 μg/mL	-
13	tert-Butyl	6-Cl	3.91 μg/mL	-
14	Neopentyl	6-Cl	3.91 μg/mL	-
4	Phenyl	6-Cl	62.50 μg/mL	-
7	Benzyl	6-Cl	62.50 μg/mL	-

Key SAR Insights:

- Modifications at the N-methylthiophen-2-yl group of the lead compound led to significant improvements in activity.[2]
- The presence of a cycloalkyl group at the R1 position is crucial for potent anti-TB activity.
- Cyclohexyl and cyclopentyl groups (compounds 15 and 16) demonstrated the most potent activity.[2]
- A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring appears to be favorable for activity.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of imidazo[1,2-a]pyridinecarboxamides.

3.1. In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

- Bacterial Strain: Mycobacterium tuberculosis H37Rv.
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
- Assay Procedure:
 - The compounds are dissolved in DMSO to prepare stock solutions.
 - Serial two-fold dilutions of each compound are prepared in a 96-well microplate.
 - A standardized inoculum of M. tuberculosis H37Rv is added to each well.
 - The plates are incubated at 37°C for 5-7 days.
 - After incubation, Alamar Blue reagent is added to each well, and the plates are reincubated for 24 hours.[3]
 - A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]
- 3.2. Cytotoxicity Assay (Selectivity Index Determination)

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) to determine their selectivity index (SI).

Cell Line: Vero (African green monkey kidney) cells.



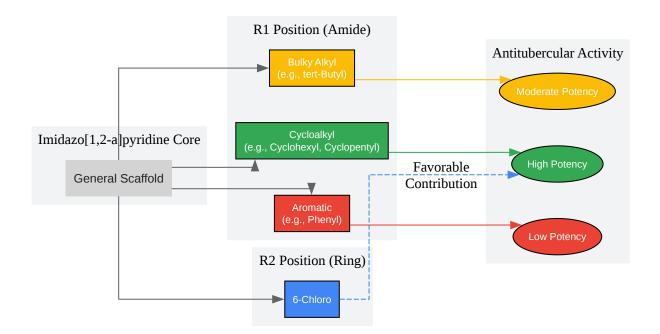
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- · Assay Procedure:
 - Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
 - The cells are then treated with various concentrations of the test compounds.
 - After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the MTT assay.
 - The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
 - The Selectivity Index is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC).

Visualizations

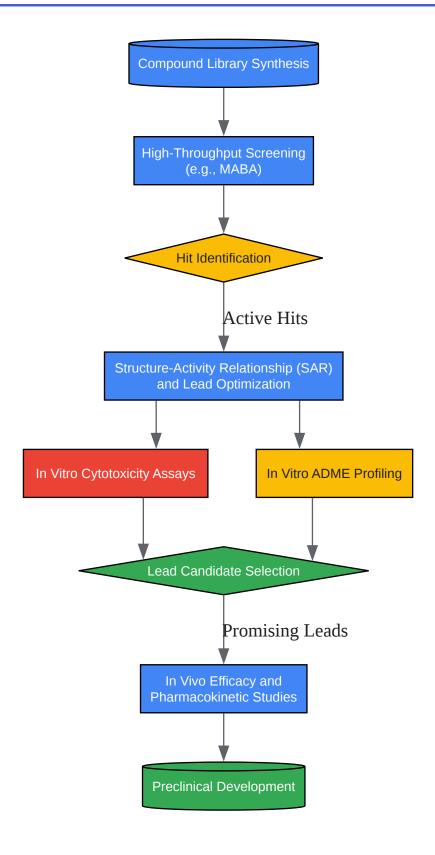
4.1. Logical Relationship in SAR of Imidazo[1,2-a]pyridinecarboxamides

The following diagram illustrates the key structural modifications and their impact on antitubercular activity.

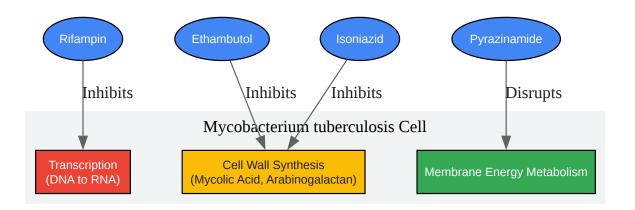












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